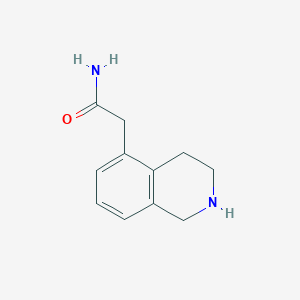

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-3,13H,4-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCDVKISFNKTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1894628-49-9 | |

| Record name | 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: Core Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, a molecule of interest within the broader class of tetrahydroisoquinolines (THIQs). It is important to note that while the foundational THIQ scaffold is extensively studied, specific experimental data for this particular derivative is limited in publicly accessible literature. Therefore, this guide synthesizes established knowledge of the THIQ core and the acetamide functional group to present a scientifically grounded yet prospective overview. We will delve into the known structural details, predict physicochemical properties, propose viable synthetic routes based on established methodologies, and explore the inferred biological activities and therapeutic potential. This document is intended to serve as a foundational resource for researchers initiating studies on this and related compounds, providing both established facts and reasoned hypotheses to guide future investigations.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1] This heterocyclic system's rigid, yet three-dimensional, structure allows it to present substituents in well-defined spatial orientations, making it an ideal framework for interacting with diverse biological targets. The inherent bioactivity of the THIQ nucleus has led to its incorporation into drugs with a wide spectrum of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[1][2]

The therapeutic versatility of THIQs stems from their ability to mimic endogenous ligands and interact with various receptors and enzymes. For instance, THIQ derivatives have been developed as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[3] Furthermore, the THIQ scaffold is a key component of compounds targeting the central nervous system, highlighting its ability to cross the blood-brain barrier.

The Acetamide Functional Group: Modulator of Physicochemical and Biological Properties

The acetamide group (-CH₂CONH₂) is a common functional group in organic chemistry and medicinal chemistry that can significantly influence a molecule's properties. Acetamides are known to participate in hydrogen bonding, which can affect solubility, crystal packing, and interactions with biological macromolecules.[4] The incorporation of an acetamide moiety can modulate a compound's lipophilicity and metabolic stability.

From a pharmacological perspective, the acetamide group is present in numerous approved drugs and investigational compounds. For example, it is a key feature of the widely used analgesic and antipyretic agent, paracetamol.[5] Derivatives of acetamide have been reported to possess a range of biological activities, including analgesic, anti-inflammatory, anticancer, and antioxidant effects.[5][6][7] The ability of the amide bond to act as both a hydrogen bond donor and acceptor makes it a critical pharmacophoric element for binding to the active sites of enzymes and receptors.[4]

This compound: Known and Predicted Core Properties

While extensive experimental data for this compound is not available, we can compile its known identifiers and predict its fundamental properties based on its structure.

| Property | Value | Source |

| CAS Number | 1894628-49-9 | [8] |

| Molecular Formula | C₁₁H₁₄N₂O | [9] |

| Molecular Weight | 190.24 g/mol | [9] |

| IUPAC Name | This compound | |

| Predicted XLogP3-AA | 1.3 | |

| Predicted Hydrogen Bond Donors | 2 | |

| Predicted Hydrogen Bond Acceptors | 2 | |

| Predicted Rotatable Bonds | 1 |

Chemical Structure

Caption: Chemical structure of this compound.

Proposed Synthesis Methodologies

The synthesis of this compound is not explicitly detailed in the current literature. However, based on well-established synthetic routes for substituted THIQs, a plausible pathway can be proposed. The two most prominent methods for constructing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.[10]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[11][12][13] This method is particularly effective for β-arylethylamines with electron-donating substituents on the aromatic ring.[14]

A potential synthetic approach could start from a suitably substituted phenylethylamine precursor, which would then undergo a Pictet-Spengler reaction to form the THIQ ring. The acetamide side chain could be introduced either before or after the cyclization.

Caption: Proposed Pictet-Spengler synthesis workflow.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for synthesizing isoquinoline derivatives. It involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][15] This reaction typically yields a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.

Caption: Proposed Bischler-Napieralski synthesis workflow.

Inferred Biological Activity and Therapeutic Potential

Given the lack of direct biological data for this compound, its potential pharmacological profile must be inferred from the well-documented activities of the THIQ scaffold and acetamide-containing molecules.

Anticancer and Anti-Angiogenesis Potential

The THIQ scaffold is a prominent feature in numerous compounds with demonstrated anticancer activity.[16][17] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[17] Specifically, THIQ derivatives have been investigated as inhibitors of KRas, a key oncogene implicated in various cancers.[2] The acetamide moiety is also present in compounds with reported anticancer properties.[5] Therefore, it is plausible that this compound could exhibit antiproliferative and anti-angiogenic effects, warranting investigation in relevant cancer cell lines and animal models.

Neuropharmacological Activity

The THIQ nucleus is a core component of many neuroactive compounds. Its structural resemblance to endogenous neurotransmitters like dopamine and serotonin allows THIQ derivatives to interact with a variety of receptors and transporters in the central nervous system. This has led to the development of THIQs as antidepressants, antipsychotics, and agents for treating neurodegenerative diseases. The acetamide group can also contribute to neuropharmacological activity, with some derivatives showing analgesic properties.[6] Consequently, this compound could be a candidate for screening in assays related to neurological and psychiatric disorders.

Anti-inflammatory and Antioxidant Properties

Both THIQ and acetamide derivatives have been associated with anti-inflammatory and antioxidant activities.[2][7][18] The THIQ scaffold can modulate inflammatory pathways, while certain acetamide-containing compounds have shown radical scavenging capabilities.[7] This suggests that this compound may possess properties that could be beneficial in conditions characterized by inflammation and oxidative stress.

Experimental Protocols (Hypothetical)

The following are proposed, high-level experimental protocols for the synthesis and preliminary biological evaluation of this compound. These are intended as a starting point for methods development.

General Synthetic Protocol (via Pictet-Spengler Reaction)

-

Starting Material Synthesis: Synthesize the requisite 2-(3-aminophenethyl)acetamide or a suitable precursor.

-

Iminium Ion Formation: React the substituted phenylethylamine with an appropriate aldehyde (e.g., formaldehyde or its equivalent) in a suitable solvent under acidic conditions (e.g., hydrochloric acid or trifluoroacetic acid).

-

Cyclization: Heat the reaction mixture to facilitate the intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product using column chromatography or recrystallization.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, lung, colon) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT or SRB assay.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine the compound's potency.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of tetrahydroisoquinolines. While direct experimental data is scarce, a comprehensive analysis of its core components—the THIQ scaffold and the acetamide functional group—strongly suggests a high potential for diverse biological activities. The proposed synthetic pathways, based on robust and well-established chemical reactions, provide a clear roadmap for its preparation and subsequent investigation.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce high-purity this compound, followed by thorough physicochemical characterization.

-

Broad Biological Screening: A comprehensive in vitro screening campaign against a wide range of biological targets, including cancer cell lines, key enzymes, and receptors, to elucidate its primary pharmacological activities.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to both the THIQ ring and the acetamide side chain to establish clear SAR and identify more potent and selective compounds.

-

In Vivo Efficacy and Safety Profiling: For promising lead compounds, in vivo studies in relevant animal models will be crucial to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutics for a range of human diseases.

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

- Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.

- Faheem, O., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287.

- Kumar, A., Sharma, P., & Kumar, D. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(25), 2266–2292.

- Al-Ostoot, F. H., Al-Anazi, K. M., & Aouad, M. R. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Chinese Chemical Society, 68(2), 221-236.

- Guntipally, M., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 24(15), 2748.

- Kumar, A., Sharma, P., & Kumar, D. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- ResearchGate. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.

- ResearchGate. (2021). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- Patsnap Synapse. (2024).

- Bakhite, E. A., Moustafa, O. S., Abbady, M. S., & Marae, I. S. (2015). Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. Journal of Heterocyclic Chemistry, 52(5), 1435-1442.

- Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8363–8373.

- Kaplancikli, Z. A., et al. (2011).

- Amato, G., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(12), 14711-14720.

- Beilstein Journal of Organic Chemistry. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.

- Oreate AI Blog. (2023).

- Magnus, P., Matthews, K. S., & Lynch, V. (2003). New Strategy for the Synthesis of Tetrahydroisoquinoline Alkaloids. Organic Letters, 5(12), 2181–2184.

- LookChem. (n.d.). Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)-.

- Bakhite, E. A., et al. (2021). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 18(10), 2635-2649.

- MOLBASE. (n.d.). N-(5-bromo-2-(3-methylbutyl)-1,2,3,4-tetrahydro-8-isoquinolinyl)acetamide.

- PubChemLite. (n.d.). N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide.

- Echemi. (n.d.). N-(1,2,3,4-Tetrahydro-2-methylisoquinolin-5-yl)acetamide.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.

- Faheem, O., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287.

- MDPI. (2022).

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Acetamide used for? [synapse.patsnap.com]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1894628-49-9|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. name-reaction.com [name-reaction.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Bischler-Napieralski Reaction [organic-chemistry.org]

- 16. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 18. Understanding Acetamide: A Versatile Organic Compound - Oreate AI Blog [oreateai.com]

"2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" chemical structure and IUPAC name

An In-depth Technical Guide to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: Structure, Synthesis, and Therapeutic Potential

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a detailed technical examination of a specific derivative, this compound. We will dissect its core molecular identity, including its IUPAC name and chemical structure, and present its key physicochemical properties. Furthermore, this document will explore a logical and field-proven synthetic strategy, explaining the causality behind the chosen methodology. The primary focus will be on the therapeutic potential of this molecular class, contextualizing its relevance for researchers and professionals in drug development by discussing the established roles of THIQ analogs as potent modulators of critical biological targets, including those in oncology and neuroscience.[2][3][4]

Core Molecular Identity

The foundational step in evaluating any compound for drug development is to establish its precise chemical identity. This section outlines the fundamental structural and chemical descriptors for this compound.

IUPAC Nomenclature and Registry Information

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[5] It is cataloged under the CAS Registry Number 1894628-49-9 .[6]

Chemical Structure

The molecule consists of a 1,2,3,4-tetrahydroisoquinoline core, which is a bicyclic system comprising a fused benzene ring and a partially saturated pyridine ring. An acetamide group (-CH₂C(=O)NH₂) is attached at the 5-position of this core structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is essential for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[5] |

| Molecular Weight | 190.24 g/mol | PubChem[7] |

| Monoisotopic Mass | 190.11061 Da | PubChem[5] |

| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[7] |

| Hydrogen Bond Donor Count | 2 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |

| Rotatable Bond Count | 1 | PubChem[7] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[7] |

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The THIQ framework is not merely a chemical curiosity; it is a validated "privileged scaffold." This concept refers to molecular cores that are capable of binding to multiple, distinct biological targets through strategic modification of their substituents. The structural rigidity of the bicyclic system, combined with the basic nitrogen atom and multiple sites for functionalization, makes the THIQ scaffold an ideal starting point for designing diverse compound libraries with a wide range of pharmacological activities.[1][2]

Natural products containing the THIQ core have demonstrated activities ranging from antitumor to antimicrobial, and synthetic derivatives have been developed as antihypertensives, anesthetics, and more.[1][8] This history of success is the primary driver for investigating novel derivatives like this compound.

Caption: The THIQ core as a privileged scaffold for drug discovery.

Synthesis and Chemical Accessibility

The viability of a compound in drug development is critically dependent on its synthetic accessibility. While no specific synthesis for this compound is detailed in the available literature, a robust and logical pathway can be constructed based on established methods for analogous structures.

Rationale for Synthetic Strategy

A common and effective method for preparing N-substituted or ring-substituted THIQ derivatives involves the alkylation of a pre-existing THIQ core with an appropriate electrophile.[9] A particularly relevant strategy is the reaction of a THIQ with a 2-chloro- or 2-bromo-acetamide derivative.[9][10] This approach is favored for its reliability and the commercial availability of the necessary starting materials.

For the target molecule, the acetamide side chain is attached to the aromatic ring (C5 position), not the nitrogen atom (N2 position). Therefore, the synthesis must start with a 5-substituted THIQ. A plausible route involves the synthesis of 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline, followed by hydrolysis of the nitrile to the desired primary amide.

Proposed Synthetic Pathway Workflow

The proposed synthesis follows a multi-step sequence designed for efficiency and high yield, starting from commercially available materials.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Nitrile Hydrolysis

This protocol describes the conversion of a precursor, 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline, to the final product. This step is critical and relies on a well-established chemical transformation.

Objective: To synthesize this compound via hydrolysis of 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (e.g., 6M)

-

Hydrogen Peroxide (H₂O₂) solution (30% w/w)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: Dissolve 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide. Causality: The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon, initiating the hydrolysis. The reaction is exothermic, necessitating controlled addition and cooling to prevent runaway reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate. Causality: The extraction separates the organic product from inorganic salts and residual base.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Therapeutic Applications and Rationale

The true value of this compound for drug development lies in the established biological activities of its parent scaffold. The THIQ core is a key pharmacophore in several classes of therapeutic agents.

-

Anticancer Agents: The THIQ scaffold is a privileged structure for designing anticancer drugs.[2] For instance, THIQ derivatives have been developed as potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic target implicated in various cancers.[4] Other analogs have been designed as antagonists of the CD44 receptor, which is involved in cancer metastasis and chemoresistance.[3] The acetamide group at the 5-position can serve as a key hydrogen bonding motif, potentially anchoring the molecule in the active site of such targets.

-

Neurological Disorders: Substituted THIQs are known to act on central nervous system targets. A notable example is their function as orexin receptor antagonists, which are being explored for the treatment of sleep and eating disorders.[9]

-

Antiviral Activity: Certain THIQ derivatives have shown inhibitory activity against HIV-1 reverse transcriptase, a critical enzyme for viral replication.[10] This highlights the versatility of the scaffold in targeting enzymatic active sites.

The specific placement of the acetamide group on the 5-position of the aromatic ring provides a unique vector for interaction compared to more commonly studied C1 or N2 substituted analogs. This structural novelty makes it a compelling candidate for screening against a wide range of biological targets where hydrogen bonding and specific steric arrangements are crucial for binding.

Conclusion and Future Outlook

This compound is a molecule of significant interest, built upon the foundation of the therapeutically validated tetrahydroisoquinoline scaffold. Its well-defined structure, accessible synthetic routes, and the proven potential of its chemical class make it a strong candidate for further investigation.

Future research should focus on its biological evaluation through in-vitro screening against panels of cancer cell lines and key enzymatic targets like PRMT5. Furthermore, structure-activity relationship (SAR) studies, involving modification of the acetamide side chain and further substitution on the THIQ core, could lead to the discovery of novel and highly potent therapeutic agents for oncology, neuroscience, and infectious diseases.

References

-

PubChemLite. This compound. [Link]

-

Murugesan, S. et al. Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre, 2011, 3 (6):317-332. [Link]

-

LookChem. Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL). [Link]

-

PubChem. (R)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide | C11H14N2O | CID 22882465. [Link]

-

Chemspace. 2-(pyrimidin-2-ylsulfanyl)-N-[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]acetamide. [Link]

-

European Patent Office. SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES - EP 1751111 B1. [Link]

-

Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

National Institutes of Health. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC. [Link]

-

PubChemLite. N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide. [Link]

-

MDPI. In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. [Link]

-

PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. [Link]

-

PubMed. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. [Link]

-

ResearchGate. (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 6. 1894628-49-9|this compound|BLD Pharm [bldpharm.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. ijstr.org [ijstr.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, a molecule of significant interest within the broader class of tetrahydroisoquinolines (THIQs). While specific literature on this particular isomer is sparse, this document synthesizes established principles of THIQ chemistry and pharmacology to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, propose a logical synthetic pathway, and explore its potential applications based on the well-documented activities of the THIQ scaffold.

Core Molecular Attributes

A foundational understanding of a compound begins with its essential identifiers and physicochemical properties. These data are crucial for laboratory handling, analytical characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 1894628-49-9 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O | [2] |

| Molecular Weight | 190.24 g/mol | [2] |

| Monoisotopic Mass | 190.11061 Da | [2] |

| Predicted XlogP | 0.1 | [2] |

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its prevalence in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[3] THIQ-based compounds have been successfully developed into drugs for various indications, underscoring the therapeutic promise of this structural motif.[3][4]

The versatility of the THIQ scaffold allows it to interact with a multitude of biological targets. Its rigid, bicyclic structure provides a defined three-dimensional conformation that can be tailored to fit the binding pockets of enzymes and receptors. Documented pharmacological activities of THIQ analogs include:

-

Anticancer [5]

-

Anti-HIV [6]

-

Antihypertensive [7]

-

Antimicrobial and Antifungal [8]

-

Anticonvulsant [4]

The specific substitution pattern on the THIQ core is critical in determining the biological activity. The placement of the acetamide group at the 5-position of the benzene ring in this compound suggests a unique spatial arrangement that could confer novel pharmacological properties.

Proposed Synthetic Strategy

A logical approach would involve the synthesis of a 5-substituted THIQ precursor, which can then be elaborated to the final acetamide. A key strategy for introducing substituents onto the aromatic ring of THIQs is through directed ortho-metalation, followed by quenching with an appropriate electrophile.

Experimental Protocol: A Proposed Multi-Step Synthesis

This protocol is a hypothetical, yet rational, pathway based on analogous chemical transformations.

Step 1: N-Protection of 1,2,3,4-Tetrahydroisoquinoline

To prevent side reactions at the secondary amine, it must first be protected. A common and effective protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.

-

Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq).

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the resulting N-Boc-1,2,3,4-tetrahydroisoquinoline by column chromatography.

Step 2: Directed Ortho-Metalation and Carboxymethylation

This is the crucial step for introducing the side chain at the C5 position. The Boc group can act as a directed metalation group (DMG), guiding lithiation to the adjacent C8 position. However, achieving C5 functionalization is more challenging and may require a different strategy, potentially starting from an already substituted benzene derivative before forming the heterocyclic ring.

An alternative and more direct, though challenging, approach for functionalization at the C5 position could involve a Friedel-Crafts-type reaction on a suitably activated precursor or a more complex multi-step sequence starting from a pre-functionalized aromatic precursor prior to the cyclization step.

A more plausible route begins with a precursor that already contains the desired substitution pattern, which is then cyclized to form the THIQ ring. The classic Pictet-Spengler reaction is a powerful method for synthesizing THIQs.[9]

Revised Step 2 (Pictet-Spengler Approach):

-

Start with a commercially available or synthesized 2-(2-aminoethyl)phenylacetic acid derivative. The amino group would need to be protected (e.g., as a tosylamide).

-

The carboxylic acid can be converted to the corresponding amide through standard peptide coupling methods (e.g., using HATU or EDC/HOBt and ammonia).

-

The phenethylamine derivative is then reacted with formaldehyde or another suitable aldehyde in the presence of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

-

This reaction proceeds via an initial imine formation, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.

-

Deprotection of the amine would yield the target molecule.

Sources

- 1. 1894628-49-9|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ijstr.org [ijstr.org]

- 8. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. This guide provides a comprehensive technical overview of viable synthetic pathways for 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide, a derivative with potential applications in drug discovery as a building block or lead compound. We will explore two primary strategic approaches: a linear synthesis commencing with a pre-functionalized aromatic precursor and a late-stage functionalization of a pre-formed THIQ core. This document delves into the retrosynthetic analysis, detailed reaction protocols, mechanistic considerations, and the rationale behind key experimental choices, targeting researchers, chemists, and professionals in drug development.

Introduction

The THIQ nucleus is a recurring motif in a wide array of alkaloids and synthetic molecules exhibiting diverse biological activities, including antitumor, anti-HIV, and central nervous system effects.[1] The specific substitution pattern on the THIQ ring system is critical for modulating pharmacological activity. The title compound, this compound, presents a unique synthetic challenge due to the need for regioselective functionalization at the C5 position of the bicyclic system. This guide aims to consolidate established synthetic methodologies and propose robust, logical pathways to access this target molecule, providing both theoretical grounding and practical, step-by-step protocols.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary strategic disconnections. The final acetamide functional group can be traced back to either a more stable carboxylic acid intermediate or a nitrile precursor. This leads to two key intermediates: 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid or 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline .

Further disconnection of the THIQ core itself suggests two divergent approaches:

-

The "Linear Build-Up" Approach (Pathway A): This strategy involves constructing the THIQ ring from a β-phenylethylamine that already contains the required C5-side chain precursor. This approach ensures regiochemical control from the outset.

-

The "Late-Stage Functionalization" Approach (Pathway B): This strategy involves synthesizing the parent THIQ core first, followed by the introduction of the acetamide side chain at the C5 position. This can be more convergent but poses significant challenges in achieving the desired regioselectivity.

Proposed Synthetic Pathways

Pathway A: Linear Synthesis via Bischler-Napieralski Reaction

This pathway offers excellent control over regiochemistry by installing the side-chain precursor on the aromatic ring prior to cyclization. The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of an N-acyl-β-phenylethylamine, is a robust and widely used method for constructing the 3,4-dihydroisoquinoline core, which can be readily reduced to the desired THIQ.

The synthesis begins with a commercially available starting material like 3-methylbenzonitrile.

Causality and Experimental Choices:

-

Step 1-3: This sequence constructs the required β-phenylethylamine skeleton. Benzylic bromination followed by a Henry reaction with nitromethane and subsequent reduction is a classic and reliable method for chain extension.

-

Step 4: Acylation of the primary amine is necessary to form the amide precursor for the Bischler-Napieralski cyclization. Acetic anhydride is a mild and efficient reagent for this purpose.

-

Step 5: The Bischler-Napieralski reaction utilizes a dehydrating agent like phosphorus oxychloride (POCl₃) to effect an intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline ring. The cyclization is directed ortho to the ethylamine substituent, leading to the desired 5-substituted product.

-

Step 6: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for the imine double bond in the dihydroisoquinoline intermediate, yielding the stable THIQ core without affecting the nitrile group.

-

Step 7: The final conversion of the nitrile to the primary amide requires carefully controlled hydrolysis. Overly harsh conditions would lead to the carboxylic acid.[2] An alkaline solution of hydrogen peroxide is often effective for this selective transformation.[3][4]

Pathway B: Late-Stage Functionalization via Directed Ortho-Metalation

This more convergent approach begins with the readily available 1,2,3,4-tetrahydroisoquinoline. The key challenge is the regioselective introduction of a functional group at the C5 position. Directed ortho-metalation (DoM) is a powerful strategy, but typically directs functionalization to the position ortho to the directing group. For C5 functionalization, this would require a directing group at C4 or C6. A more plausible, albeit challenging, route involves lithiation of an N-protected THIQ, relying on the intrinsic acidity of the ring protons. A patent for a related structure demonstrates the feasibility of lithiating the aromatic ring of a THIQ derivative.[5]

Sources

- 1. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 4. echemi.com [echemi.com]

- 5. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to Predicting the Mechanism of Action for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rational basis for its therapeutic application and potential side effects.[1] This guide presents a comprehensive, integrated strategy for predicting the MoA of "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide," a compound for which no public biological data currently exists. We outline a systematic workflow that begins with computational hypothesis generation and progresses through rigorous experimental validation. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the causality behind each methodological choice and providing actionable protocols for target identification and pathway analysis.

Introduction: The Challenge of a Novel Chemical Entity

The compound this compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core. The THIQ scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, antiviral, and neuroprotective effects.[2][3] This prevalence suggests that the THIQ core can interact with a variety of biological targets, making MoA prediction for a novel derivative both challenging and critical.

Given the absence of published data for this specific molecule, our approach must be one of systematic investigation, starting from broad, predictive methods and progressively narrowing the focus to specific, testable hypotheses. This guide details a "forward pharmacology" or "phenotypic discovery" workflow, where we first seek to understand the compound's effect and then deconvolute the target responsible.[4]

Table 1: Physicochemical Properties of the Target Compound

| Property | Value (Predicted) | Data Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem |

| SMILES | C1C(NCCC1)C2=CC=CC=C2C(=O)N | PubChem |

| Predicted LogP | 0.8 | SwissADME |

Phase 1: In Silico Prediction & Hypothesis Generation

The initial phase leverages computational tools to generate data-driven hypotheses at minimal cost and time, guiding all subsequent experimental work.[5] This approach harnesses vast biological and chemical databases to predict potential protein targets and affected pathways.[5][6]

Rationale for Computational Prioritization

Embarking on an MoA study without prior guidance is inefficient. Computational analysis allows us to:

-

Identify Probable Targets: By comparing the compound's structure to libraries of known bioactive molecules, we can predict its most likely protein targets.[7][8][9]

-

Filter by Biological Plausibility: Predicted targets can be cross-referenced with disease-relevant pathways to prioritize the most promising hypotheses.[10][11]

-

Minimize Experimental Scope: In silico predictions focus wet-lab resources on a smaller, more relevant set of potential targets and assays.

Workflow for Target Prediction

Our recommended workflow integrates several powerful, publicly available tools.

Caption: Integrated workflow for computational MoA hypothesis generation.

Step 1: Ligand-Based Target Prediction: We begin by submitting the compound's SMILES string to SwissTargetPrediction , a web server that predicts protein targets based on 2D and 3D similarity to a library of known bioactive ligands.[7][8][9][12] The tool provides a ranked list of potential targets, with the most probable ones listed first.

Step 2: Pathway Enrichment Analysis: The list of predicted protein targets (identified by their UniProt IDs) is then fed into a pathway database like the Kyoto Encyclopedia of Genes and Genomes (KEGG) .[10][11][13][14][15] This analysis identifies biological pathways that are statistically over-represented among the predicted targets, providing crucial context for the compound's potential systemic effects.

Hypothetical Prediction Results

Based on the prevalence of the THIQ scaffold in CNS-active agents, a plausible in silico prediction might yield the results shown in Table 2.[16][17]

Table 2: Hypothetical SwissTargetPrediction Output

| Target Class | Specific Target (Example) | Probability | Rationale for Interest |

| G-Protein Coupled Receptor | Dopamine Receptor D2 | High | THIQ is a known scaffold for dopamine receptor modulators.[18] |

| Enzyme | Monoamine Oxidase B | Moderate | Structurally similar compounds are known to inhibit MAO-B. |

| Kinase | Mitogen-activated protein kinase (MAPK) | Moderate | Kinases are common off-targets for heterocyclic compounds. |

| Ion Channel | Voltage-gated sodium channel | Low | A common target for CNS-active compounds. |

This output leads to a primary hypothesis: "this compound acts as a modulator of dopaminergic signaling, potentially through direct interaction with the D2 receptor."

Phase 2: Experimental Validation & Target Deconvolution

With a clear hypothesis, we move to the laboratory to validate the computational predictions. The experimental phase is designed to confirm target engagement and elucidate the functional consequences of this interaction.[19][20][21][22]

Initial Approach: Phenotypic Screening

Before focusing on a specific target, a broad phenotypic screen can provide unbiased insights into the compound's cellular effects.[4][23][24][25][26] This approach involves treating various cell lines with the compound and using high-content imaging to observe changes in cell morphology, viability, or specific protein markers.[1][24] A significant phenotypic change provides a functional readout that can later be linked back to a specific target.

Core Directive: Confirming Target Engagement

The central question of MoA validation is whether the compound physically binds to its predicted target in a biologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful and definitive method for this purpose.[27][28][29][30][31]

Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[30] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation.[28][31] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining, we can detect this stabilization as a "thermal shift," which is direct evidence of target engagement.[27][29]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for D2 Receptor Engagement

This protocol outlines the steps to validate the binding of this compound to the Dopamine D2 Receptor (DRD2) in a cell line endogenously expressing the target (e.g., HEK293-DRD2).

Materials:

-

HEK293-DRD2 cells

-

Culture medium (DMEM, 10% FBS)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS) with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)

-

Primary antibody against DRD2

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Methodology:

-

Cell Culture & Treatment:

-

Plate HEK293-DRD2 cells and grow to 80-90% confluency.

-

Treat cells with the test compound (e.g., 10 µM final concentration) or vehicle (DMSO) for 1 hour at 37°C.

-

-

Cell Harvesting & Aliquoting:

-

Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10⁷ cells/mL.

-

Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

-

-

Thermal Challenge:

-

Place the tubes in a thermal cycler.

-

Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments). Include an unheated (RT) control.

-

Immediately cool the samples on ice for 3 minutes.

-

-

Lysis & Fractionation:

-

Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.

-

-

Quantification of Soluble Protein:

-

Carefully collect the supernatant (soluble fraction) from each tube.

-

Determine the protein concentration of the soluble fraction.

-

Analyze equal amounts of protein from each sample by Western Blot using an anti-DRD2 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western Blot.

-

Plot the relative band intensity against the corresponding temperature for both the vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample relative to the vehicle control confirms target engagement.

-

Phase 3: Functional Characterization & Pathway Analysis

Confirmation of target binding is necessary but not sufficient. We must also determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or allosteric modulator?

Downstream Signaling Assay

If the compound binds to the D2 receptor, a G-protein coupled receptor (GPCR), it should modulate downstream signaling pathways. The D2 receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP).

Hypothetical Signaling Pathway:

Caption: Hypothesized D2 receptor inhibitory signaling pathway.

A functional assay, such as a LANCE® Ultra cAMP Detection Assay, can be used to measure changes in intracellular cAMP levels in response to compound treatment. A decrease in cAMP upon compound addition would classify it as a DRD2 agonist.

Conclusion: Synthesizing a Coherent MoA

By systematically integrating computational prediction with rigorous experimental validation, this guide provides a robust framework for elucidating the mechanism of action for this compound. The workflow progresses logically from broad, similarity-based predictions to direct evidence of target engagement with CETSA, and finally to functional confirmation via downstream signaling assays. This multi-pillar approach ensures a high degree of scientific confidence in the final MoA model, providing a solid foundation for further preclinical and clinical development.

References

-

SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

-

Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

KEGG PATHWAY Database. Kanehisa Laboratories. [Link]

-

Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. [Link]

-

SwissTargetPrediction · bio.tools. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy. [Link]

-

The KEGG pathways database. Paintomics Documentation. [Link]

-

KEGG - Wikipedia. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Al-Tiraihi, R., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

KEGG: Kyoto Encyclopedia of Genes and Genomes. GenomeNet. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

-

KEGG PATHWAY Database. HSLS. [Link]

-

Al-Aamodu, M.O., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

-

Al-Aamodu, M., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. National Institutes of Health. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]

-

Phenotypic screening - Wikipedia. [Link]

-

Phenotypic profiling in drug discovery. (2019). Drug Target Review. [Link]

-

Lee, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]

-

CETSA. Pär Nordlund Lab. [Link]

-

Phenotypic Approach to Drug Discovery. (2008). PLoS Computational Biology. [Link]

-

Mechanism of Action (MOA) Prediction Using AI (machine learning) for Drug Discovery and Repurposing. BioSymetrics. [Link]

-

Moffat, J.G. (2021). The future of phenotypic drug discovery. Drug Discovery Today. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

Wang, X., et al. (2024). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. International Journal of Molecular Sciences. [Link]

-

Kaczor, A.A., et al. (2003). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]

-

Macaev, F., et al. (2015). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. [Link]

-

Li, X., et al. (2023). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. Frontiers in Pharmacology. [Link]

-

Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. [Link]

-

Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. (2023). Frontiers in Pharmacology. [Link]

-

Integrated Network Pharmacology Analysis and Experimental Validation to Elucidate the Mechanisms of Action of Moringa oleifera Seeds in the Treatment of Insulin Resistance. (2020). Drug Design, Development and Therapy. [Link]

-

Jordaan, M. A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

El-Gazzar, M.G., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. [Link]

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 5. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. academic.oup.com [academic.oup.com]

- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The KEGG pathways database - Paintomics Documentation [paintomics.readthedocs.io]

- 11. KEGG - Wikipedia [en.wikipedia.org]

- 12. bio.tools [bio.tools]

- 13. KEGG PATHWAY Database [genome.jp]

- 14. KEGG: Kyoto Encyclopedia of Genes and Genomes [genome.jp]

- 15. KEGG PATHWAY Database | HSLS [hsls.pitt.edu]

- 16. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. dovepress.com [dovepress.com]

- 22. dovepress.com [dovepress.com]

- 23. technologynetworks.com [technologynetworks.com]

- 24. drugtargetreview.com [drugtargetreview.com]

- 25. Phenotypic Approach to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The future of phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. CETSA [cetsa.org]

- 31. news-medical.net [news-medical.net]

Unlocking the Therapeutic Potential of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: A Technical Guide to Identifying and Validating Its Biological Targets

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6][7] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide . In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related THIQ derivatives, explores the influence of the critical acetamide moiety, and details a robust, multi-pronged approach combining computational prediction with rigorous experimental validation. Our objective is to provide a scientifically sound roadmap for elucidating the mechanism of action and unlocking the therapeutic potential of this promising compound.

Introduction: The Enigmatic Potential of a Novel THIQ Derivative

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast array of natural products and synthetic molecules, demonstrating a remarkable promiscuity for interacting with diverse biological targets.[1][8] Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, including but not limited to, antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The specific compound of interest, this compound, presents a unique substitution pattern with an acetamide group at the 5-position of the THIQ core. While public databases like PubChem list the compound, there is a notable absence of published literature detailing its biological activity or molecular targets.[9]

This guide, therefore, serves as a proactive manual for the scientific community, outlining a logical and efficient workflow to de-orphanize this compound. We will begin by exploring the known biological landscape of the THIQ scaffold to generate initial hypotheses. Subsequently, we will delve into powerful in silico prediction methods to refine these hypotheses and prioritize potential targets. Finally, we will provide detailed, field-proven experimental protocols for the validation of these predicted interactions, ensuring a high degree of scientific rigor.

The THIQ Scaffold: A Privileged Pharmacophore with Diverse Biological Reach

The versatility of the THIQ scaffold stems from its rigid, yet three-dimensional, structure which allows for the precise positioning of various functional groups to interact with the binding sites of a wide range of proteins. A survey of the literature reveals that THIQ derivatives have been successfully developed as modulators of several major classes of biological targets.

G-Protein Coupled Receptors (GPCRs): A Prime Target Family

GPCRs represent one of the largest and most important families of drug targets. The THIQ scaffold has been extensively utilized in the design of ligands for various GPCRs, with the substitution pattern playing a critical role in determining selectivity and potency.

-

Dopamine Receptors: Numerous THIQ derivatives have been shown to possess high affinity for dopamine D2 and D3 receptors, making them attractive candidates for the treatment of neurological and psychiatric disorders.[1][4][10][11][12]

-

Serotonin Receptors: The THIQ core is also found in ligands targeting a range of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7.[13][14][15] This suggests potential applications in treating depression, anxiety, and other mood disorders.

-

Adrenergic Receptors: Certain THIQ derivatives have demonstrated activity as beta-adrenergic agonists, highlighting their potential in cardiovascular and respiratory medicine.[9][16]

Enzyme Inhibition: Modulating Key Cellular Processes

The THIQ scaffold has also proven to be a valuable template for the design of enzyme inhibitors.

-

Poly(ADP-ribose) Polymerase (PARP): Several THIQ-containing compounds have been identified as potent PARP inhibitors, a class of drugs with significant applications in cancer therapy.[2][8]

-

Kinases and Other Enzymes: THIQ derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), both of which are important targets in oncology and infectious diseases.[17]

Ion Channels: Regulating Cellular Excitability

The ability of THIQ derivatives to modulate ion channel activity opens up further therapeutic avenues.

-

Calcium and Potassium Channels: Specific THIQ analogs have been shown to block N-type calcium channels and modulate small-conductance calcium-activated potassium (SK) channels, suggesting potential for pain management and treatment of neurological disorders.[18][19]

Other Notable Targets

The promiscuity of the THIQ scaffold extends to other important target classes, including:

-

Sigma Receptors: These receptors are implicated in a variety of cellular functions and are considered targets for the treatment of neurological disorders and cancer.[20]

-

KRas: Some THIQ derivatives have shown inhibitory activity against KRas, a key oncogene.[21][22][23]

The Role of the Acetamide Moiety: A Key to Unlocking Specificity

The acetamide group in this compound is a critical structural feature that is likely to significantly influence its biological activity. The acetamide functionality can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[1] This dual nature allows for versatile interactions with amino acid residues in a protein's binding pocket.

Structure-activity relationship (SAR) studies of various compound classes have demonstrated that the introduction or modification of an acetamide group can dramatically impact a drug's potency, selectivity, and pharmacokinetic properties.[1][8][20][24][25][26][27] For example, in COX-2 inhibitors, the acetamide nitrogen forms crucial hydrogen bonds with key residues in the enzyme's active site.[1][25] Therefore, the acetamide group of our target compound is predicted to play a pivotal role in dictating its target profile.

In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

Given the lack of direct experimental data, a robust in silico approach is the logical first step in identifying potential biological targets for this compound. This computational workflow will allow for the rapid and cost-effective screening of large target databases, generating a prioritized list of candidates for experimental validation.

Figure 2: Experimental Validation Workflow. A step-wise approach to confirm and characterize the interaction of the compound with its biological target(s).

Biophysical Assays for Direct Binding Confirmation

These assays provide direct evidence of a physical interaction between the compound and a purified protein target.

Principle: Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm). DSF measures this change in Tm by monitoring the fluorescence of a dye that binds to unfolded proteins. [9][16][19][21][28] Protocol:

-

Protein Preparation: Purify the recombinant target protein to >95% purity.

-

Assay Setup: In a 96- or 384-well PCR plate, prepare reactions containing the target protein (final concentration 2-5 µM), SYPRO Orange dye (5X final concentration), and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO control.

-

Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence at each temperature increment.

-

Data Analysis: Plot fluorescence intensity versus temperature to generate melting curves. The Tm is the temperature at the inflection point of the curve. A significant increase in Tm in the presence of the compound indicates binding.

Principle: CETSA extends the principle of thermal shift to a cellular environment, allowing for the assessment of target engagement in a more physiologically relevant context. [6][7][29][30][31] Protocol:

-

Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control for a defined period.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. [4][10][11][18][32]It provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.

Protocol:

-

Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

-

Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.

Functional Assays to Determine Biological Activity

Once direct binding is confirmed, the next step is to assess the functional consequences of this interaction. The choice of assay will depend on the nature of the validated target.

If the target is an enzyme, a standard enzyme inhibition assay should be performed to determine the IC50 value of the compound. The specific protocol will vary depending on the enzyme, but a general workflow is as follows:

-

Reaction Setup: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Reaction Monitoring: Monitor the progress of the enzymatic reaction over time by measuring the formation of a product or the depletion of a substrate.

-

Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to determine the IC50 value.

For GPCR targets, cell-based reporter assays are a powerful tool to measure receptor activation or inhibition. [2][3][13][17][33] Principle: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a downstream signaling pathway of the GPCR.

Protocol:

-

Cell Line Preparation: Use a cell line that endogenously expresses the target GPCR or has been engineered to do so. Transfect the cells with a reporter plasmid containing a response element (e.g., CRE for Gs-coupled receptors, NFAT-RE for Gq-coupled receptors).

-

Compound Treatment: Treat the cells with varying concentrations of this compound. If testing for antagonism, co-treat with a known agonist.

-

Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.

-

Data Analysis: Plot the reporter activity as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The journey to elucidate the biological targets of a novel compound like this compound is a challenging yet rewarding endeavor. By following the systematic and multi-disciplinary approach outlined in this guide, researchers can efficiently navigate the complexities of target identification and validation. The combination of in silico prediction and rigorous experimental verification will not only unveil the mechanism of action of this specific molecule but also contribute to a deeper understanding of the therapeutic potential of the versatile tetrahydroisoquinoline scaffold. The validated targets will serve as a foundation for future lead optimization, preclinical development, and ultimately, the potential translation of this compound into a novel therapeutic agent.

References

-

The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. BenchChem.

-

Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH.

-

Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. NIH.

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

-

Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.

-

Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.

-

Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors.

-

Luciferase Reporter Assay for Deciphering GPCR Pathways. Promega Corporation.

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.

-

Surface plasmon resonance.

-

Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io.

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Springer Nature Experiments.

-

A Comparative Analysis of Acetamide and Azomethine Derivatives in Enzyme Inhibition. Benchchem.

-

Thermal shift assay. Wikipedia.

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar.

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PMC - PubMed Central.

-

Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. NIH.

-